![molecular formula C21H20N2 B14432364 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline CAS No. 78531-01-8](/img/structure/B14432364.png)
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining benzimidazole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted diamine with a quinoline derivative. The reaction is often carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzimidazole-quinoline compounds.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a quinoline moiety and are studied for their pharmacological properties.
Thiazoles: Although structurally different, thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78531-01-8 |
|---|---|
Molekularformel |
C21H20N2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5-phenyl-1,2,3,4,5,6-hexahydrobenzimidazolo[1,2-a]quinoline |
InChI |
InChI=1S/C21H20N2/c1-2-8-15(9-3-1)17-14-21-22-18-11-5-7-13-20(18)23(21)19-12-6-4-10-16(17)19/h1-3,5,7-9,11,13,17H,4,6,10,12,14H2 |
InChI-Schlüssel |
RRBBIFZVMAZJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(CC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


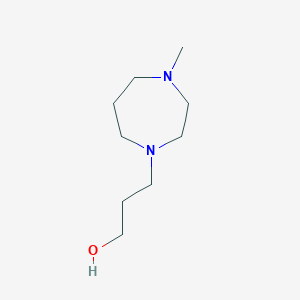
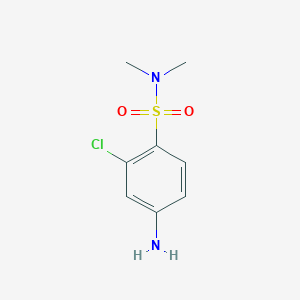
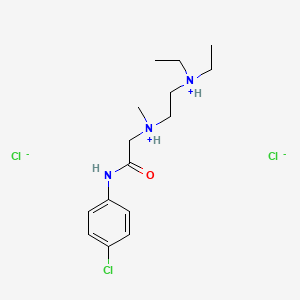
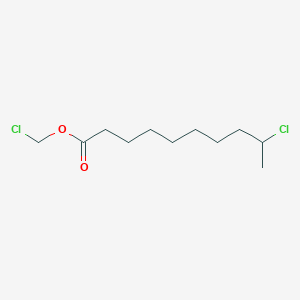
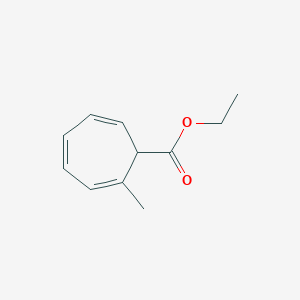

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
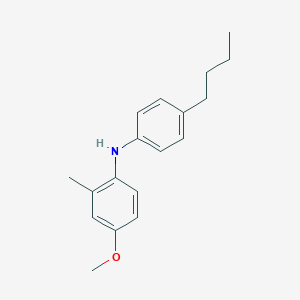
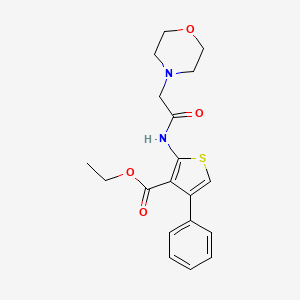
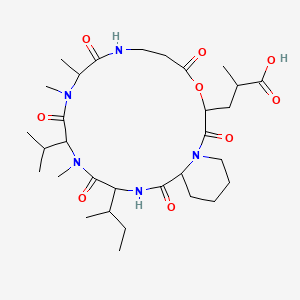
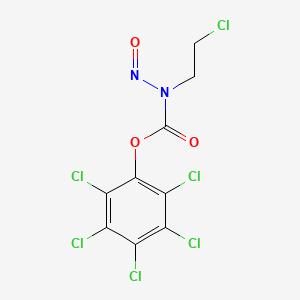
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)


